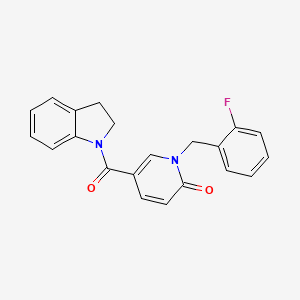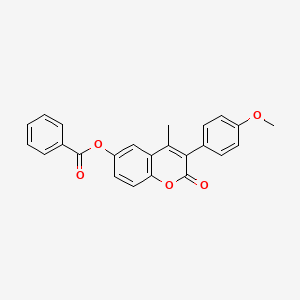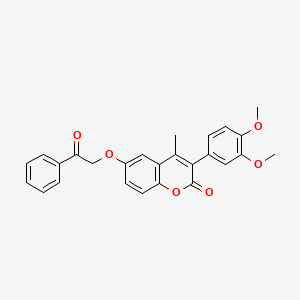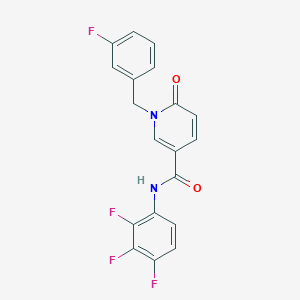
1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzyl group, a p-tolyl group, and a dihydropyridine core, making it a unique molecule for studying chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and specificity, while the dihydropyridine core can modulate the compound’s reactivity and stability. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-chlorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
- 1-(3-bromobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
- 1-(3-methylbenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-(3-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogenated or methylated analogs.
特性
分子式 |
C20H17FN2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O2/c1-14-5-8-18(9-6-14)22-20(25)16-7-10-19(24)23(13-16)12-15-3-2-4-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25) |
InChIキー |
VVJMQYPEWFCYCT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)


![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11253776.png)
![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)


![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)

![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253812.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253823.png)

